Welcome to the BenchChem Online Store!
molecular formula C8H15NO2 B042732 Ethyl piperidine-3-carboxylate CAS No. 5006-62-2

Ethyl piperidine-3-carboxylate

Cat. No. B042732
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710056B2

Procedure details

A mixture of 5 g of ethyl nipecotate, 4.8 g of 4-chloropyridine hydrochloride, 6.6 g of triethylamine and 100 ml of xylene was stirred at 100° C. overnight. The reaction mixture was treated with ethyl acetate as the extracting solvent in an ordinary manner, and the obtained residue was purified by the silica gel chromatography (ethyl acetate/ethanol) to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2]1.Cl.Cl[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(N(CC)CC)C.C1(C)C(C)=CC=CC=1>C(OCC)(=O)C>[N:17]1[CH:18]=[CH:19][C:14]([N:1]2[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2]2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Name
4-chloropyridine hydrochloride
Quantity
4.8 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by the silica gel chromatography (ethyl acetate/ethanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CC(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.